molecular formula C₁₀H₁₈N₂O₄ B053519 Di-tert-butyl azodicarboxylate CAS No. 870-50-8

Di-tert-butyl azodicarboxylate

Cat. No. B053519
CAS RN: 870-50-8
M. Wt: 230.26 g/mol
InChI Key: QKSQWQOAUQFORH-VAWYXSNFSA-N
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Description

Di-tert-butyl azodicarboxylate is a reagent used in the preparation of acyl hydrazinedicarboxylates. It is also used in the electrophilic amination of beta-keto esters catalyzed by an axially chiral guanidine .


Synthesis Analysis

Di-tert-butyl azodicarboxylate is commonly used in Mitsunobu reactions . It is also used as a reactive intermediate to synthesize other macromolecular substances due to its unique structural characteristics .


Molecular Structure Analysis

The molecular formula of Di-tert-butyl azodicarboxylate is C10H18N2O4, and its molecular weight is 230.26 .


Chemical Reactions Analysis

Di-tert-butyl azodicarboxylate is used in the electrophilic amination of beta-keto esters catalyzed by an axially chiral guanidine . It is also a common reagent used in Mitsunobu reactions .


Physical And Chemical Properties Analysis

Di-tert-butyl azodicarboxylate is a flammable solid. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Scientific Research Applications

Thermal Decomposition Mechanism and Hazard Assessment

DBAD has been studied for its thermal decomposition mechanism and hazard assessment . The decomposition mechanism of DBAD involves several steps: the C–O bond cracks first, separating ·C (CH3)3 out, then the C–C bond cracks, separating ·CH3 out; the N=N double bond, C–N bond and C–O bond crack subsequently, separating: N–CO, ·O–CO–N:, HO–CO–N: and ·N=N–CO out, and these radical groups gradually decompose or oxidize into ·CH=CHCH3, ·O–CO/CO2, ·COOH, etc.; finally, all these radical groups dissociate and oxidize into H2O, CO2 and N2 .

Mitsunobu Reaction

DBAD is widely used in the Mitsunobu reaction . This reaction refers to the oxidation–reduction condensation reaction of nucleophilic substrates with alcohols in the presence of reducing phosphorus reagents and oxidizing azo reagents. It has the characteristics of mild reaction conditions, high yield and configuration inversion .

Esterification

Esterification can occur under Mitsunobu reaction conditions . This process involves the reaction of an alcohol with a carboxylic acid in the presence of a catalyst to produce an ester .

Etherification

Etherification is another application of DBAD under Mitsunobu reaction conditions . This process involves the reaction of an alcohol with a halide or sulfonate to produce an ether .

Halogenation

DBAD can be used in halogenation reactions under Mitsunobu conditions . This process involves the reaction of a compound with a halogen to introduce one or more halogen atoms into the molecule .

Electrophilic Amination of Beta-Keto Esters

DBAD is used in the electrophilic amination of beta-keto esters catalyzed by an axially chiral guanidine . This process involves the reaction of a beta-keto ester with an amine to introduce an amino group into the molecule .

Synthesis of Acyl Hydrazinedicarboxylates

DBAD is a reagent used in the preparation of acyl hydrazinedicarboxylates . These compounds are important intermediates in the synthesis of various organic compounds .

Enantioselective Synthesis of 3,6-Dihyropyridazines

DBAD serves as a precursor in an enantioselective synthesis of 3,6-dihyropyridazines . This process involves the reaction of DBAD with other reagents to produce 3,6-dihyropyridazines in an enantioselective manner .

Mechanism of Action

Target of Action

Di-tert-butyl azodicarboxylate (DBAD) is a reagent used in various chemical reactions. Its primary targets are organic compounds, particularly 1,3-dicarbonyl compounds and beta-keto esters . It interacts with these compounds to facilitate the formation of new bonds and structures.

Mode of Action

DBAD acts as an electrophile in chemical reactions. It is involved in the electrophilic amination of beta-keto esters, catalyzed by an axially chiral guanidine . This interaction results in the formation of new carbon-nitrogen bonds, enabling the synthesis of complex organic compounds.

Biochemical Pathways

DBAD is primarily used in the Mitsunobu reaction . This reaction involves the dehydrative coupling of a primary or secondary alcohol to a pronucleophile, mediated by the reaction between a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine . The result is the formation of new C–O, C–S, and C–N bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s important to note that its physical properties, such as its solid form and storage temperature of 2-8°c , can impact its stability and reactivity.

Result of Action

The action of DBAD results in the formation of new organic compounds. For example, it serves as a precursor in an enantioselective synthesis of 3,6-dihyropyridazines . It is also utilized in the asymmetric Friedel-Crafts amination through a chiral organocatalyst .

Action Environment

The action of DBAD is influenced by environmental factors such as temperature and the presence of other reagents. For instance, its reactivity can be enhanced under aerobic conditions . Additionally, its stability can be affected by storage conditions, with a recommended storage temperature of 2-8°C .

Safety and Hazards

Di-tert-butyl azodicarboxylate is considered hazardous. It is flammable and causes skin and eye irritation. It may also cause respiratory irritation. It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray. It should be used only outdoors or in a well-ventilated area .

Future Directions

Di-tert-butyl azodicarboxylate serves as a precursor in an enantioselective synthesis of 3,6-dihyropyridazines . It is also used as an acid-labile reagent for Mitsunobu reactions, allowing facile isolation of products .

properties

IUPAC Name

tert-butyl (NE)-N-[(2-methylpropan-2-yl)oxycarbonylimino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-9(2,3)15-7(13)11-12-8(14)16-10(4,5)6/h1-6H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSQWQOAUQFORH-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N=NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/N=N/C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butyl azodicarboxylate

CAS RN

870-50-8
Record name Di-tert-butyl azodicarboxylate
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Record name 870-50-8
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Record name Di-tert-butyl azodicarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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